4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide 4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1596762-12-7
VCID: VC11996019
InChI: InChI=1S/C5H9N3O3S/c1-8-5(12(6,9)10)4(11-2)3-7-8/h3H,1-2H3,(H2,6,9,10)
SMILES: CN1C(=C(C=N1)OC)S(=O)(=O)N
Molecular Formula: C5H9N3O3S
Molecular Weight: 191.21 g/mol

4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide

CAS No.: 1596762-12-7

Cat. No.: VC11996019

Molecular Formula: C5H9N3O3S

Molecular Weight: 191.21 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide - 1596762-12-7

Specification

CAS No. 1596762-12-7
Molecular Formula C5H9N3O3S
Molecular Weight 191.21 g/mol
IUPAC Name 4-methoxy-2-methylpyrazole-3-sulfonamide
Standard InChI InChI=1S/C5H9N3O3S/c1-8-5(12(6,9)10)4(11-2)3-7-8/h3H,1-2H3,(H2,6,9,10)
Standard InChI Key YAKZGHAAOJFLFL-UHFFFAOYSA-N
SMILES CN1C(=C(C=N1)OC)S(=O)(=O)N
Canonical SMILES CN1C(=C(C=N1)OC)S(=O)(=O)N

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide. Its molecular formula is C₆H₁₀N₃O₃S, with a molecular weight of 213.23 g/mol. The structure features:

  • A pyrazole ring substituted with a methoxy (-OCH₃) group at position 4.

  • A methyl (-CH₃) group at position 1.

  • A sulfonamide (-SO₂NH₂) group at position 5.

The numbering of the pyrazole ring follows IUPAC conventions, with the sulfonamide group occupying the 5-position adjacent to the methoxy substituent.

Synthesis and Manufacturing

Synthetic Route from Sulfonyl Chloride

The most feasible synthesis involves two stages:

  • Synthesis of 4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride (CAS: 1602221-12-4):

    • Reactant: 4-methoxy-1-methyl-1H-pyrazole.

    • Reagent: Chlorosulfonic acid (ClSO₃H).

    • Conditions: 0–5°C, inert atmosphere, 6–8 hours.

    • Mechanism: Electrophilic aromatic substitution at the 5-position, facilitated by the electron-donating methoxy group.

  • Conversion to Sulfonamide:

    • Reactant: 4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride.

    • Reagent: Ammonia (NH₃) or primary/secondary amines.

    • Conditions: Room temperature, aqueous or alcoholic solvent, 2–4 hours.

    • Yield: ~85–90% (estimated based on analogous reactions) .

Key Reaction:

C5H7ClN2O3S+2NH3C5H8N3O3S+NH4Cl\text{C}_5\text{H}_7\text{ClN}_2\text{O}_3\text{S} + 2\text{NH}_3 \rightarrow \text{C}_5\text{H}_8\text{N}_3\text{O}_3\text{S} + \text{NH}_4\text{Cl}

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight213.23 g/molCalculated
SolubilityModerate in polar aprotic solvents (DMF, DMSO)
Melting PointNot reported (decomposes above 200°C)Estimated
LogP (Partition Coefficient)0.89 (predicted)ChemAxon

The sulfonamide group enhances water solubility compared to its sulfonyl chloride precursor, though the hydrophobic pyrazole ring limits hydrophilicity. Stability studies suggest susceptibility to strong acids/bases due to hydrolysis of the sulfonamide bond .

Reactivity and Functional Group Transformations

Sulfonamide Reactivity

The -SO₂NH₂ group participates in:

  • N-Alkylation: Reaction with alkyl halides to form N-substituted sulfonamides.

  • Acid-Catalyzed Hydrolysis: Forms sulfonic acids under harsh conditions (e.g., concentrated HCl, 100°C) .

Pyrazole Ring Modifications

The electron-rich 4-methoxy group directs electrophilic substitution to the 3-position, enabling further derivatization. For example, nitration would yield 3-nitro-4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide.

Pharmacological Applications

Antiproliferative Activity

While direct data on 4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide are unavailable, structurally related 3,5-dimethyl-1H-pyrazole-4-sulfonamides exhibit IC₅₀ values of 12–45 μM against U937 lymphoma cells . The methoxy group may enhance membrane permeability compared to methyl substituents.

Future Research Directions

  • Activity Screening: Evaluate anticancer, antibacterial, and anti-inflammatory profiles.

  • Structure-Activity Relationships (SAR): Modify the methoxy/methyl groups to optimize potency.

  • Formulation Studies: Develop nanoparticle carriers to improve bioavailability.

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